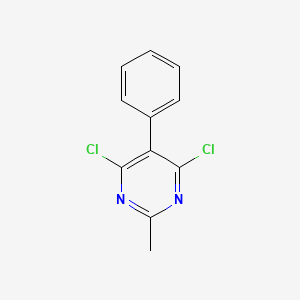
4,6-Dichloro-2-methyl-5-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-methyl-5-phenylpyrimidine is a useful research compound. Its molecular formula is C11H8Cl2N2 and its molecular weight is 239.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intermediate in Drug Synthesis
4,6-Dichloro-2-methyl-5-phenylpyrimidine serves as an important intermediate in the synthesis of various bioactive compounds. Its halogenated structure allows for significant interactions with enzymes and receptors, making it a valuable component in developing new therapeutics. For example, it can be transformed into derivatives such as 4,6-diamino-2-methyl-5-phenylpyrimidine through nucleophilic substitution reactions.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of pyrimidines exhibit inhibitory activity against viral proteins, which can be leveraged for developing treatments for viral infections .
Safener in Herbicide Tolerance
The compound has been identified as a safener, enhancing tolerance to chloroacetanilide herbicides in crops like rice. It increases the expression of detoxifying enzymes such as glutathione S-transferases (GSTs), which play a crucial role in metabolizing herbicides and reducing phytotoxicity .
Crop Protection
As part of research into crop protection agents, compounds similar to this compound have shown efficacy against harmful fungi, suggesting potential applications in fungicides .
Chromatographic Techniques
The compound can be analyzed using high-performance liquid chromatography (HPLC) methods. For instance, reverse-phase HPLC techniques have been developed to separate and quantify it effectively in various samples . This analytical capability is crucial for pharmacokinetic studies and quality control during drug development.
Data Table: Comparison of Related Pyrimidine Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,6-Dichloro-2-phenylpyrimidine | Chlorinated at positions 4 and 6; phenyl at position 2 | Lacks methyl group at position 2 |
| 4,6-Dichloro-5-methylpyrimidine | Chlorinated at positions 4 and 6; methyl at position 5 | Methyl group alters reactivity |
| 4,6-Dichloro-5-cyanopyrimidine | Cyanide group at position 5 | Different electronic properties due to cyanide |
| 4,6-Dichloro-2-methylpyrimidin-5-amine | Amino group at position 5 | Enhanced solubility and reactivity |
Case Study 1: Impact on Herbicide Tolerance
A study involving Arabidopsis thaliana demonstrated that treatment with fenclorim (a related compound) significantly increased GST activity, leading to enhanced herbicide tolerance. This study provides insights into the biochemical pathways affected by pyrimidine derivatives .
Case Study 2: Antiviral Screening
In a recent screening of pyrimidine derivatives for antiviral activity against influenza viruses, several compounds exhibited promising results with low IC50 values, indicating their potential as therapeutic agents .
特性
分子式 |
C11H8Cl2N2 |
|---|---|
分子量 |
239.1 g/mol |
IUPAC名 |
4,6-dichloro-2-methyl-5-phenylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-14-10(12)9(11(13)15-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChIキー |
MJIRECIIDKZUGR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl |
正規SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















